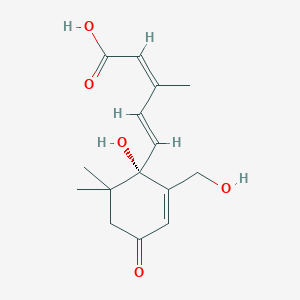
cyclo-(V-Iva-GSPSAQEEASPA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXJ-2 is a cyclic peptide that demonstrates moderate affinity for elastin-derived peptides. It exhibits potent inhibition of the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, alongside significant reduction in hepatic stellate cell proliferation and migration, conferring strong antifibrotic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
CXJ-2 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of CXJ-2 is achieved through cyclization, which involves the formation of a peptide bond between the amino and carboxyl termini of the linear peptide .
Industrial Production Methods
Industrial production of CXJ-2 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
CXJ-2 undergoes various chemical reactions, including:
Oxidation: CXJ-2 can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: CXJ-2 can participate in substitution reactions where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
CXJ-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, which is crucial in cell signaling and proliferation.
Medicine: Explored for its antifibrotic properties, particularly in the treatment of liver fibrosis by reducing hepatic stellate cell proliferation and migration.
Industry: Utilized in the development of peptide-based therapeutics and as a tool for drug discovery
Mechanism of Action
CXJ-2 exerts its effects by binding to elastin-derived peptides and inhibiting the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway. This inhibition leads to a reduction in hepatic stellate cell proliferation and migration, thereby exhibiting antifibrotic properties. The molecular targets include phosphoinositide 3-kinase and extracellular signal-regulated kinase, which are key components of cell signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Torin 1: Another inhibitor of the phosphoinositide 3-kinase pathway.
Dactolisib Tosylate: A dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin.
Cimiside E: A natural product with inhibitory effects on the phosphoinositide 3-kinase pathway.
Uniqueness of CXJ-2
CXJ-2 is unique due to its cyclic structure, which provides stability and enhances its binding affinity for elastin-derived peptides. Its potent inhibition of the phosphoinositide 3-kinase and extracellular signal-regulated kinase pathway, along with its significant antifibrotic properties, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C55H87N15O22 |
|---|---|
Molecular Weight |
1310.4 g/mol |
IUPAC Name |
3-[(3S,9R,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-36-(3-amino-3-oxopropyl)-33-(2-carboxyethyl)-9-ethyl-3,24,42-tris(hydroxymethyl)-9,15,27,39-tetramethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44-tetradecaoxo-12-propan-2-yl-1,4,7,10,13,16,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.018,22]octatetracontan-30-yl]propanoic acid |
InChI |
InChI=1S/C55H87N15O22/c1-8-55(7)54(92)57-21-38(75)61-33(23-72)52(90)70-20-10-12-36(70)50(88)65-32(22-71)48(86)59-26(4)42(80)62-29(13-16-37(56)74)46(84)64-31(15-18-40(78)79)47(85)63-30(14-17-39(76)77)45(83)58-27(5)43(81)66-34(24-73)53(91)69-19-9-11-35(69)49(87)60-28(6)44(82)67-41(25(2)3)51(89)68-55/h25-36,41,71-73H,8-24H2,1-7H3,(H2,56,74)(H,57,92)(H,58,83)(H,59,86)(H,60,87)(H,61,75)(H,62,80)(H,63,85)(H,64,84)(H,65,88)(H,66,81)(H,67,82)(H,68,89)(H,76,77)(H,78,79)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,41-,55+/m0/s1 |
InChI Key |
IWEVNELPRMMTLS-XBDMQZQESA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)C)CO)C)CCC(=O)O)CCC(=O)O)CCC(=O)N)C)CO)CO)C |
Canonical SMILES |
CCC1(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)C)CO)C)CCC(=O)O)CCC(=O)O)CCC(=O)N)C)CO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)




![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)


![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)


